2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile is a compound belonging to the pyrrolidine class of molecules. It is known for its potent pharmacological properties, making it a subject of research for various scientific applications. The molecular formula of this compound is C13H16N2O, and it has a molecular weight of 216.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile typically involves the reaction of benzylamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-hydroxypyrrolidine-2-acetonitrile: Shares a similar structure but may have different pharmacological properties.
Benzylamine derivatives: Compounds with a benzylamine moiety that exhibit similar chemical reactivity.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may have varying biological activities.
Uniqueness
2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl, nitrile, and benzyl groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1934428-07-5 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.